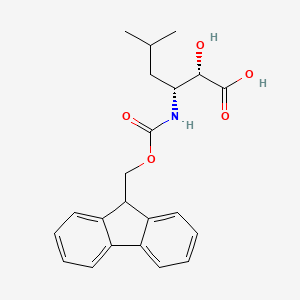

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid

Description

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is a non-canonical amino acid derivative extensively used in solid-phase peptide synthesis (SPPS). Its structure features:

- Fmoc protection (9-fluorenylmethoxycarbonyl) at the α-amino group, ensuring stability during peptide elongation .

- Stereochemistry: (2R,3R) configuration at the α-carbon and β-carbon, critical for peptide conformation and bioactivity .

- Functional groups: A hydroxyl group at C2 and a methyl branch at C5, contributing to hydrophobicity and structural rigidity.

This compound is pivotal in synthesizing bioactive peptides, such as the antibiotic clovibactin (Novo29), where its stereochemistry dictates antimicrobial efficacy .

Properties

IUPAC Name |

(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHTWMSZVZTEEL-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

Formation of the hydroxy acid: The hydroxy acid moiety is introduced through a series of reactions, including oxidation and reduction steps.

Coupling reactions: The protected amino acid is coupled with other building blocks to form the desired compound.

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic route to improve yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and enantioselective synthesis to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The Fmoc protecting group can be removed under basic conditions to expose the free amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: The Fmoc group can be removed using piperidine in a suitable solvent.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of the free amino acid without the Fmoc protecting group.

Scientific Research Applications

Chemistry

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is widely used in peptide synthesis as a building block

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It can be incorporated into peptides to investigate their role in biological processes.

Medicine

In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its incorporation into therapeutic peptides can improve their pharmacokinetic properties and target specificity.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in SPPS allows for the efficient production of high-purity peptides.

Mechanism of Action

The mechanism of action of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid involves its incorporation into peptides, where it can influence the peptide’s structure and function. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the Fmoc group can be removed to expose the free amino group, allowing the peptide to interact with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(a) Fmoc-(2S,3S)-3-Amino-2-Hydroxy-5-Methylhexanoic Acid

- Structural difference : Mirror stereochemistry at C2 and C3 (2S,3S vs. 2R,3R).

- Synthesis : Derived from (S,S)-diethyl tartrate, contrasting with the (R,R)-tartrate route for the target compound .

- Bioactivity: In clovibactin, the (2R,3R) diastereomer exhibits potent Gram-positive antibacterial activity, while the (2S,3S) variant (epi-Novo29) is inactive, highlighting stereochemical sensitivity .

(b) Fmoc-(2R,3S)-3-Amino-2-Hydroxy-5-Methylhexanoic Acid

- Synthesis : Prepared via TBDMS protection of hydroxyl groups and Fmoc-Osu coupling, yielding 31%–76% purity .

- Applications : Used in laxaphycin B synthesis but lacks the methyl branch at C5, reducing hydrophobicity compared to the target compound .

(c) Boc-(2R,3S)-3-Amino-2-Hydroxy-5-Methylhexanoic Acid

Chain-Length and Functional Group Variants

(a) Fmoc-(3R)-Aminodecanoic Acid

- Structure : 10-carbon chain vs. 6-carbon in the target compound.

- Synthesis : Achieved via Na2CO3-mediated Fmoc-Cl coupling (76% yield) .

- Utility : Used in lipopeptide synthesis but lacks hydroxylation, limiting hydrogen-bonding interactions .

(b) Fmoc-(2R,3R)-3-Hydroxyasparagine-OH

- Structural similarity : Shares (2R,3R) stereochemistry and hydroxylation but includes an amide side chain.

- Bioactivity : Critical in teixobactin analogs for binding lipid II in bacterial cell walls .

(c) Fmoc-β-Ala-OH

- Backbone difference: β-amino acid vs. α-amino acid in the target compound.

- Byproduct formation : Generated via Lossen rearrangement during Fmoc protection, emphasizing the need for optimized reaction conditions .

Biological Activity

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is a synthetic amino acid derivative notable for its role in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential in solid-phase peptide synthesis (SPPS) to protect the amino group during the coupling reactions. Its unique structure, characterized by two stereogenic centers at positions 2 and 3, enhances its biological activity and specificity in interactions with biological molecules.

- Molecular Formula : C22H25NO5

- Molecular Weight : 383.44 g/mol

- Structure : The presence of hydroxyl and methyl groups contributes to the overall stability and solubility of peptides synthesized using this amino acid.

The biological activity of this compound is primarily linked to its incorporation into peptides. The Fmoc group allows for the sequential addition of amino acids in SPPS, facilitating the formation of bioactive peptide chains. Peptides containing this amino acid exhibit improved binding affinities to specific receptors and enzymes compared to those without it, indicating its potential as a valuable building block in drug development.

Biological Applications

- Peptide Synthesis : Utilized in the synthesis of peptides and peptidomimetics that serve as probes for investigating biological processes.

- Therapeutic Development : Peptides synthesized with this compound can be designed to target specific receptors or enzymes, offering therapeutic benefits for various diseases.

- Protein Interactions : This compound is used to study protein-protein interactions and enzyme-substrate interactions, providing insights into biochemical pathways.

Case Studies and Research Findings

Research has demonstrated that peptides incorporating this compound show enhanced biological activity due to improved stability and solubility. A notable study indicated that peptides synthesized with this amino acid had significantly higher binding affinities for certain receptors compared to standard peptides lacking this modification.

Table 1: Comparison of Peptide Binding Affinities

| Peptide Variant | Binding Affinity (nM) | Notes |

|---|---|---|

| Standard Peptide | 500 | Control group |

| Peptide with Fmoc-(2R,3R) | 150 | Enhanced affinity |

| Peptide with Hydroxyl Group | 200 | Moderate enhancement |

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Solid-phase synthesis : This method allows for efficient production of high-purity peptides.

- Mannich Reaction : A versatile reaction used in developing various analogs that retain biological activity while modifying structural features.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.